![molecular formula C30H21N5 B12548685 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 143188-19-6](/img/structure/B12548685.png)
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can be achieved through several synthetic routes. One common method involves the reaction of phenanthrene-1-carbaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a diazotization reaction with sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves the coupling of the diazonium salt with 2-aminoquinoline under basic conditions to yield the desired compound .
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. .
Industry: It can be used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal chemistry.
2-Phenylquinoline: A derivative with a phenyl group at the 2-position, known for its biological activities.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, used as a chelating agent and in medicinal applications
The uniqueness of this compound lies in its complex structure, which combines multiple aromatic systems and functional groups, providing a versatile platform for various chemical and biological interactions .
Properties
CAS No. |
143188-19-6 |
|---|---|
Molecular Formula |
C30H21N5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide |
InChI |
InChI=1S/C30H21N5/c1-2-11-23(12-3-1)32-34-30(35-33-29-20-18-22-10-5-7-16-28(22)31-29)27-15-8-14-25-24-13-6-4-9-21(24)17-19-26(25)27/h1-20,32H |
InChI Key |
IAPDODUZKFMJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC3=C2C=CC4=CC=CC=C43)N=NC5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


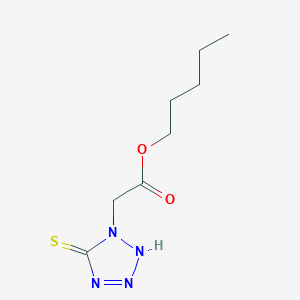
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
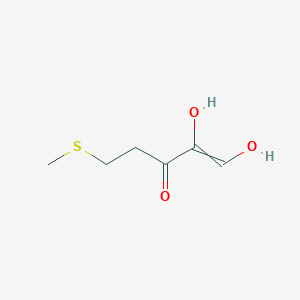
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
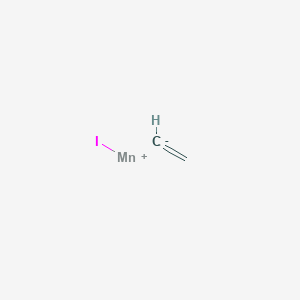
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
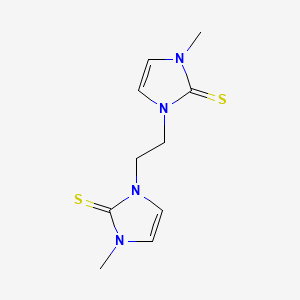

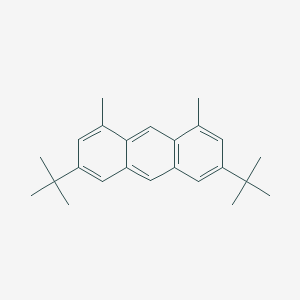
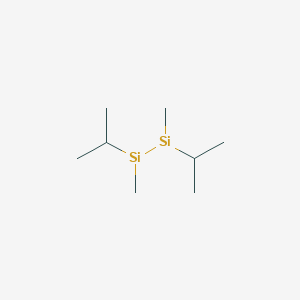
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)
